MS023 is a highly potent, cell-permeable, and selective chemical probe that acts as a pan-inhibitor for Type I Protein Arginine Methyltransferases (PRMT1, 3, 4, 6, and 8) [1]. Unlike early-generation, non-selective methyltransferase inhibitors, MS023 occupies the substrate binding site rather than competing with the S-adenosyl-L-methionine (SAM) cofactor, delivering low-nanomolar biochemical potency (e.g., PRMT6 IC50 = 4 nM; PRMT1 IC50 = 30 nM)[1]. For procurement professionals and assay developers, MS023 represents the gold standard for isolating Type I PRMT-driven phenotypes from Type II and Type III PRMT activity, offering unparalleled target engagement in cellular models and serving as a foundational reference material in epigenetic drug discovery [1].
Substituting MS023 with subtype-specific Type I PRMT inhibitors (such as the PRMT3 inhibitor SGC707 or the PRMT4/6 inhibitor MS049) frequently leads to false-negative viability results in complex oncology models where PRMT1 drives the primary dependency or where compensatory Type I networks exist [1]. Furthermore, utilizing broad-spectrum historical inhibitors introduces severe off-target effects on Type II/III PRMTs and lysine methyltransferases, compromising data integrity[2]. Crucially, MS023 was co-developed with its exact structural analog, MS094, which is biochemically inactive; procuring this specific active/inactive pair is an absolute requirement for rigorous chemical biology workflows to definitively prove on-target phenotypic effects [2].
In clear cell renal cell carcinoma (ccRCC) models, pan-Type I inhibition is required to achieve phenotypic efficacy. MS023 significantly represses cell proliferation, whereas highly specific inhibitors targeting individual Type I PRMTs—such as MS049 (PRMT4/6) and SGC707 (PRMT3)—fail to decrease cell proliferation [1]. This demonstrates that when PRMT1 is the critical dependency, subtype-specific substitution is ineffective.
| Evidence Dimension | Cell proliferation suppression in ccRCC models |
| Target Compound Data | Significant repression of cell proliferation (viability reduction) |
| Comparator Or Baseline | MS049 (PRMT4/6) and SGC707 (PRMT3): No decrease in cell proliferation |
| Quantified Difference | Complete phenotypic divergence; only MS023 achieved viability suppression |
| Conditions | ccRCC cell line models evaluated for epigenetic vulnerabilities |
Buyers modeling PRMT1-dominant or multi-PRMT-dependent cancers must procure the pan-inhibitor MS023 over subtype-specific analogs to avoid false-negative efficacy readouts.
MS023 maintains exceptional potency against Type I PRMTs (PRMT6 IC50 = 4 nM; PRMT8 IC50 = 5 nM) while demonstrating absolute inactivity against Type II PRMTs (PRMT5, 9), Type III PRMTs (PRMT7), and a panel of 25 protein lysine methyltransferases (PKMTs) and DNA methyltransferases at concentrations up to 10 µM [1]. This >1000-fold selectivity window ensures that observed cellular effects are strictly mediated by Type I PRMTs.
| Evidence Dimension | Enzymatic inhibition (IC50 / Activity at 10 µM) |
| Target Compound Data | IC50 of 4–119 nM for Type I PRMTs |
| Comparator Or Baseline | Type II/III PRMTs, PKMTs, DNMTs: Inactive at 10 µM |
| Quantified Difference | >1000-fold selectivity for Type I PRMTs over other epigenetic modifiers |
| Conditions | Biochemical scintillation proximity assays (SPA) against 30+ methyltransferases |
Guarantees that procured MS023 will not confound experimental results with off-target lysine or Type II/III arginine methylation blockade.
In cellular assays, MS023 potently and concentration-dependently reduces the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) with an IC50 of 9 nM in MCF7 cells[1]. In stark contrast, its structurally matched negative control, MS094, shows zero inhibitory effect on H4R3 methylation even at concentrations up to 50 µM [1]. This paired validation is critical for confirming mechanism of action.
| Evidence Dimension | Reduction of cellular H4R3me2a levels |
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | MS094 (Inactive Analog): No effect at 50 µM |
| Quantified Difference | >5000-fold difference in cellular potency |
| Conditions | MCF7 breast cancer cells, 48-hour exposure, Western blot quantification |
Procuring the MS023/MS094 pair is an industry-standard requirement for publishing high-impact target validation data.
When screened alongside 150+ epigenetic drugs, MS023 uniquely synergized with lysosome-sequestered chemotherapeutics like cisplatin. While MS023 alone had an IC50 > 40 µM in these models, its combination with cisplatin profoundly reduced cell viability by actively inhibiting lysosomal exocytosis—a mechanism of drug resistance—without altering lysosomal biogenesis gene expression [1].
| Evidence Dimension | Inhibition of lysosomal exocytosis and cisplatin synergy |
| Target Compound Data | Inhibits exocytosis and strongly synergizes with cisplatin |
| Comparator Or Baseline | Standard epidrugs (e.g., most HDAC/p300 inhibitors): Failed to inhibit exocytosis |
| Quantified Difference | MS023 converted chemo-resistant phenotypes to sensitive via exocytosis blockade |
| Conditions | Du145, Panc1, and H1299 cell lines treated with MS023 + cisplatin |
Identifies MS023 as a high-priority procurement candidate for researchers developing combination therapies to overcome chemotherapeutic resistance.
Because MS023 has a perfectly matched inactive analog (MS094), it is the premier choice for chemical biology workflows requiring rigorous positive/negative control pairs to validate Type I PRMT dependencies in novel disease models[1].
Given its proven ability to block lysosomal exocytosis, MS023 is highly recommended for oncology screening programs seeking to synergize epigenetic modulators with lysosome-sequestered drugs like cisplatin, doxorubicin, or sunitinib [2].
Unlike SAM-uncompetitive inhibitors, MS023 binds directly to the substrate binding site of PRMTs. It is therefore the optimal reference compound for crystallographic studies and displacement assays aimed at discovering novel substrate-competitive allosteric or orthosteric modulators [1].
MS023 is ideal for mass spectrometry-based proteomics workflows where researchers need to intentionally deplete global arginine asymmetric dimethylation while concurrently enriching for monomethylation and symmetric dimethylation states [1].